5MP-Fluorescein

Bioconjugation Protein Labeling Cysteine-Specific

For researchers requiring reversible fluorescent cysteine labeling, conventional maleimide or iodoacetamide probes cause permanent modification, limiting downstream native protein recovery. 5MP-Fluorescein addresses this with a 5-methylene pyrrolone reactive moiety that enables specific thiol conjugation followed by traceless label removal under mild conditions (pH 7.5-9.5). Key differentiation: - Superior adduct stability compared to maleimide conjugates, reducing signal loss in long-term live-cell imaging. - Unique traceless cleavage capability, restoring unmodified cysteine for orthogonal assays after fluorescence detection. - λex/λem: 488/525 nm for direct compatibility with standard fluorescence instrumentation.

Molecular Formula C25H15NO6
Molecular Weight 425.4 g/mol
Cat. No. B12406225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5MP-Fluorescein
Molecular FormulaC25H15NO6
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC=C1C=CC(=O)N1C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
InChIInChI=1S/C25H15NO6/c1-13-2-9-23(29)26(13)14-3-6-18-17(10-14)24(30)32-25(18)19-7-4-15(27)11-21(19)31-22-12-16(28)5-8-20(22)25/h2-12,27-28H,1H2
InChIKeyNVMKZSQTMOTZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5MP-Fluorescein: Reversible Thiol Bioconjugation Probe


5MP-Fluorescein (CAS 2100282-58-2, molecular weight 425.39, C₂₅H₁₅NO₆) is a fluorescein dye derivative that incorporates a 5-methylene pyrrolone (5MP) reactive moiety . The compound retains the core fluorescein fluorophore—exhibiting excitation and emission maxima at 488 nm and 525 nm, respectively [1]—while introducing a chemically distinct thiol-specific conjugation handle. As described in the seminal 2017 paper published in the Journal of the American Chemical Society, 5MPs are readily prepared from primary amines in one step and demonstrate significantly improved stability compared to conventional maleimide-based reagents [2]. The compound serves as a fluorescent bioconjugation tool that enables covalent attachment to cysteine residues on peptides and proteins, followed by controlled, traceless removal under mild conditions when reversibility is required .

5MP-Fluorescein vs. Generic Thiol-Reactive Fluorescein Probes


In bioconjugation workflows, selecting a fluorescein derivative based solely on spectral output ignores critical functional differences that directly impact experimental outcomes. The 5MP reactive group distinguishes 5MP-Fluorescein from widely used thiol-reactive fluorescein probes such as fluorescein-5-maleimide and 5-IAF (5-iodoacetamidofluorescein) in two quantifiable ways: (1) significantly enhanced stability of the 5MP-thiol adduct under physiologically relevant conditions versus maleimide-thiol adducts, and (2) the unique capacity for traceless removal via thiol exchange at pH 7.5 or base-catalyzed elimination at pH 9.5, restoring the unmodified cysteine residue [1]. These properties are intrinsic to the 5MP core and are not shared by maleimide, iodoacetamide, or other conventional electrophilic warheads. Generic substitution therefore risks adduct instability, unintended cross-reactivity, and irreversible modification—any of which can compromise assay reproducibility and data integrity in demanding applications such as protein labeling, live-cell imaging, and activity-based protein profiling. The quantitative evidence presented below establishes precisely where 5MP-Fluorescein delivers verifiable, selection-relevant differentiation.

5MP-Fluorescein: Performance Evidence vs. Alternatives


Thiol Specificity vs. Maleimide-Based Probes

5MP-Fluorescein demonstrates exceptional thiol specificity relative to maleimide-based fluorescein probes. The core 5MP moiety exhibits minimal cross-reactivity with non-thiol nucleophiles. In competitive reactivity assays, 5MPs show negligible reaction with lysine (amine) or histidine residues, whereas maleimides undergo measurable hydrolysis and amine cross-reactivity over time under aqueous conditions [1]. This translates to more homogeneous labeling stoichiometry in protein conjugation applications. The quantitative comparison is derived from the primary characterization study of the 5MP scaffold, which establishes the class-level reactivity profile that directly applies to 5MP-Fluorescein [1].

Bioconjugation Protein Labeling Cysteine-Specific

Traceless Cleavage vs. Irreversible Labeling

5MP-Fluorescein is unique among commercially available fluorescein-based thiol probes in offering traceless removal—i.e., restoration of the unmodified cysteine residue after cleavage. The 5MP-thiol adduct can be cleaved via two distinct mechanisms: (1) base-catalyzed β-elimination at pH 9.5, or (2) thiol exchange at pH 7.5 using excess free thiol (e.g., glutathione). Neither fluorescein-maleimide (forms stable thioether) nor fluorescein-iodoacetamide (forms stable thioether) permits such removal [1]. The cleavage efficiency has been quantified in the JACS publication; full recovery of unmodified peptide/protein is achievable within 2–4 hours under the specified conditions. This property is intrinsic to the 5MP scaffold and is preserved in 5MP-Fluorescein [1].

Reversible Bioconjugation Native Protein Recovery Activity-Based Probe

Spectral Compatibility with Fluorescein Standard

5MP-Fluorescein retains the characteristic spectral profile of the fluorescein fluorophore, with vendor-reported excitation maximum at 488 nm and emission maximum at 525 nm [1]. These values are essentially identical to unmodified fluorescein (Ex/Em ≈ 490/514 nm under similar aqueous conditions), confirming that 5MP conjugation does not perturb the fluorophore's spectral output. This enables direct compatibility with standard FITC/GFP filter sets and 488 nm laser lines across all major fluorescence instrumentation platforms. The quantum yield is not independently reported for 5MP-Fluorescein but is inferred to approximate that of the parent fluorescein scaffold (Φ ≈ 0.79 in ethanol, Φ ≈ 0.95 in 0.1 N NaOH) , consistent with the structural preservation of the xanthene core.

Fluorescence Microscopy Flow Cytometry Spectral Overlap

Conjugate Stability Under Physiological Conditions

The 5MP-thiol adduct demonstrates markedly enhanced stability compared to maleimide-thiol conjugates. In the foundational JACS study, maleimide-cysteine adducts are known to undergo retro-Michael addition and thiol exchange in the presence of physiological thiols (e.g., glutathione, serum albumin), leading to probe loss and cross-labeling artifacts [1]. In contrast, 5MP-thiol adducts exhibit significantly improved stability: LC-MS analysis showed no detectable degradation or thiol exchange of the 5MP-cysteine adduct after 24-hour incubation in pH 7.5 buffer at 37°C, conditions under which maleimide adducts show measurable degradation within 2–4 hours [1]. This stability advantage is class-inherent to the 5MP scaffold and applies directly to 5MP-Fluorescein conjugates.

Bioconjugate Stability Serum Stability In Vitro Assays

5MP-Fluorescein: Key Application Scenarios


Reversible Labeling in ABPP Workflows

In ABPP workflows requiring temporary fluorescent labeling of active-site cysteine residues followed by label removal for downstream MS analysis or functional assays, 5MP-Fluorescein provides a unique solution. The probe covalently labels the target cysteine with high specificity (Evidence Item 1), enabling fluorescence-based detection and quantification. Subsequently, the label is tracelessly removed via thiol exchange (pH 7.5, glutathione) or β-elimination (pH 9.5), restoring native protein for further characterization (Evidence Item 2). This reversibility is not achievable with fluorescein-maleimide or fluorescein-iodoacetamide, which permanently modify the cysteine and preclude native protein recovery [1].

Long-Term Live-Cell Fluorescence Tracking

For live-cell imaging experiments spanning 12–24 hours, the superior adduct stability of 5MP-Fluorescein-labeled proteins (Evidence Item 4) translates to sustained fluorescence signal with reduced probe loss due to thiol exchange with intracellular glutathione. Maleimide conjugates suffer from gradual signal attenuation and potential transfer to off-target proteins, confounding quantitative analysis. 5MP-Fluorescein's stable adduct maintains target-probe association, yielding more reliable fluorescence intensity measurements over extended time courses [1]. The probe's 488 nm excitation compatibility (Evidence Item 3) ensures seamless integration with standard confocal and widefield fluorescence microscopes.

Homogeneous Antibody Labeling for ADC Models

In research settings where precise control over fluorophore-to-antibody ratio (FAR) is critical—such as calibrating fluorescence-based binding assays or developing ADC surrogates—5MP-Fluorescein's high thiol specificity (Evidence Item 1) and stable conjugation chemistry (Evidence Item 4) facilitate homogeneous labeling outcomes. Reduced cross-reactivity with lysine amines minimizes product heterogeneity compared to NHS-fluorescein (which labels primary amines with less precision), while the stable 5MP-thiol bond prevents label redistribution during purification and storage. This yields more reproducible FAR values and lower batch-to-batch variability [1].

Native Protein Recovery for FP Assays

In high-throughput screening using fluorescence polarization (FP) to measure protein-ligand binding, the permanent nature of conventional fluorescent labels can limit assay flexibility—the labeled protein cannot be recovered for orthogonal verification. 5MP-Fluorescein enables a 'label-use-remove' workflow: the probe is attached for the FP binding assay, fluorescence polarization data are acquired (using standard fluorescein FP instrumentation; Evidence Item 3), and then the label is tracelessly cleaved (Evidence Item 2). The resulting unmodified protein can be reused for confirmatory assays (e.g., ITC, SPR) or alternative labeling strategies, maximizing the experimental value derived from limited protein samples [1].

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